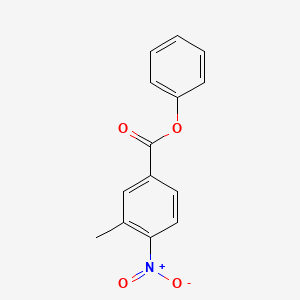

phenyl 3-methyl-4-nitrobenzoate

Beschreibung

The exact mass of the compound phenyl 3-methyl-4-nitrobenzoate is 257.06880783 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality phenyl 3-methyl-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl 3-methyl-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

phenyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-10-9-11(7-8-13(10)15(17)18)14(16)19-12-5-3-2-4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYWEMLNHFDJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Mechanistic Profiling of Phenyl 3-Methyl-4-Nitrobenzoate

An Advanced Technical Guide for Drug Development Professionals

Executive Summary

Phenyl 3-methyl-4-nitrobenzoate is a highly functionalized aromatic ester serving as a critical intermediate in organic synthesis and pharmaceutical development. Characterized by a strongly electron-withdrawing nitro group, a sterically modulating methyl group, and a reactive phenyl ester linkage, this compound is uniquely positioned for downstream transformations. This guide dissects its structural properties, details a self-validating synthetic protocol, and explores its utility in generating antifungal candidates and complex active pharmaceutical ingredients (APIs).

Structural Architecture and Physicochemical Properties

The molecular architecture of phenyl 3-methyl-4-nitrobenzoate consists of a central ester linkage bridging a phenoxy leaving group and a 3-methyl-4-nitrobenzoyl moiety.

Electronic and Steric Effects

-

Nitro Group (-NO₂): Positioned para to the carbonyl (relative to the unsubstituted ring position), the nitro group exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms. This significantly increases the electrophilicity of the ester carbonyl carbon[1].

-

Methyl Group (-CH₃): Located at the meta position relative to the carbonyl (and ortho to the nitro group), the methyl group provides mild electron donation (+I) and introduces steric hindrance. This steric bulk can dictate regioselectivity during subsequent nucleophilic attacks or reduction steps[2].

-

Phenyl Ester Linkage: Unlike standard alkyl esters (e.g., methyl or ethyl esters), the phenyl ester is a superior leaving group due to the resonance stabilization of the resulting phenoxide ion. This makes phenyl 3-methyl-4-nitrobenzoate an excellent acylating agent for synthesizing complex amides and peptides.

Quantitative Physicochemical Profile

The following table summarizes the key physicochemical parameters of the parent acid (3-methyl-4-nitrobenzoic acid) and its extrapolated phenyl ester derivative.

| Property | 3-Methyl-4-Nitrobenzoic Acid (Precursor) | Phenyl 3-Methyl-4-Nitrobenzoate (Target) |

| Molecular Formula | C₈H₇NO₄[1] | C₁₄H₁₁NO₄ |

| Molecular Weight | 181.15 g/mol [3] | 257.24 g/mol |

| Physical State | Pale yellow crystalline powder[2] | Off-white to yellow crystals |

| Melting Point | 211 °C[4] | ~ 85 - 95 °C (Predicted) |

| Solubility | Insoluble in water; soluble in polar organics[1] | Soluble in DCM, EtOAc, and THF |

| Reactivity Profile | Carboxylic acid; forms salts with bases[1] | Electrophilic carbonyl; susceptible to hydrolysis |

Mechanistic Pathways & Synthesis

To achieve high purity and yield, the synthesis of phenyl 3-methyl-4-nitrobenzoate is best executed via a two-step sequence: activation of 3-methyl-4-nitrobenzoic acid to its acyl chloride, followed by nucleophilic acyl substitution with phenol.

Causality Behind Experimental Choices

Direct Fischer esterification with phenol is thermodynamically unfavorable and kinetically slow due to the poor nucleophilicity of phenol. Therefore, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is essential. The addition of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the formation of the Vilsmeier-Haack intermediate, ensuring complete conversion. In the second step, triethylamine (Et₃N) is utilized not only as an acid scavenger to neutralize the HCl byproduct but also to deprotonate phenol, generating the highly nucleophilic phenoxide ion.

Synthetic workflow for phenyl 3-methyl-4-nitrobenzoate via acyl chloride intermediate.

Reactivity Profile & Applications in Drug Development

The phenyl ester moiety serves as a highly reactive handle, while the nitro group can be selectively reduced to an amine, opening pathways to diverse pharmaceutical scaffolds.

Antifungal Drug Candidates

Recent studies have highlighted the potential of 3-methyl-4-nitrobenzoate derivatives as potent antifungal agents. Specifically, alkyl and aryl esters of 3-methyl-4-nitrobenzoic acid have demonstrated significant activity against Candida guilliermondii[5]. In silico modeling suggests that these derivatives interact with the TPMK protein, a proposed molecular target for novel antifungals[6]. The phenyl ester can serve as a lipophilic analog to enhance membrane permeability in these biological assays.

Angiotensin II Receptor Antagonists

The 3-methyl-4-nitrobenzoic acid scaffold is a foundational building block in the synthesis of Telmisartan, an essential hypertension medication[2]. The phenyl ester can be utilized in advanced synthetic routes where a mild, selective amidation is required prior to the reduction and cyclization steps that form the benzimidazole core of Telmisartan.

Downstream reactivity and pharmaceutical applications of the phenyl ester intermediate.

Standard Operating Procedure (SOP): Synthesis and Isolation

This protocol outlines a self-validating system for synthesizing phenyl 3-methyl-4-nitrobenzoate. The use of anhydrous conditions is strictly required to prevent the premature hydrolysis of the acyl chloride intermediate.

Phase 1: Preparation of 3-Methyl-4-nitrobenzoyl Chloride

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

-

Reagent Loading: Add 10.0 g (55.2 mmol) of 3-methyl-4-nitrobenzoic acid[3] to the flask.

-

Activation: Slowly add 20 mL of thionyl chloride (SOCl₂) followed by 2 drops of anhydrous DMF.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. The solid will gradually dissolve, indicating the formation of the acyl chloride.

-

Concentration: Cool to room temperature and remove excess SOCl₂ in vacuo. Co-evaporate with anhydrous toluene (2 × 15 mL) to ensure complete removal of HCl and SO₂.

Phase 2: Esterification with Phenol

-

Preparation of Nucleophile: In a separate 250 mL flask, dissolve 5.2 g (55.2 mmol) of phenol in 50 mL of anhydrous dichloromethane (DCM). Add 8.5 mL (60.7 mmol) of triethylamine (Et₃N).

-

Cooling: Chill the phenol solution to 0 °C using an ice-water bath.

-

Coupling: Dissolve the crude 3-methyl-4-nitrobenzoyl chloride from Phase 1 in 30 mL of anhydrous DCM. Add this solution dropwise to the phenol mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quenching & Washing: Quench the reaction with 50 mL of cold water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol/water to yield pure phenyl 3-methyl-4-nitrobenzoate.

References

-

Ferreira, A. R., et al. (2025). "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." Journal of Chemistry.

-

National Institutes of Health (NIH). "3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370." PubChem.

-

Sigma-Aldrich. "3-Methyl-4-nitrobenzoic acid 99% (CAS 3113-71-1)." MilliporeSigma.

-

Guidechem. "3-Methyl-4-nitrobenzoic acid 3113-71-1 wiki."

-

Echemi. "Buy 3-Methyl-4-nitrobenzoic acid from HANGZHOU LEAP CHEM CO., LTD."

Sources

Thermodynamic Stability and Structural Dynamics of Phenyl 3-Methyl-4-Nitrobenzoate Derivatives

Executive Summary

The rational design of biologically active compounds requires a rigorous understanding of their fundamental thermodynamic properties. Phenyl 3-methyl-4-nitrobenzoate and its derivatives represent a highly versatile chemical scaffold, recently gaining traction as potent antifungal drug candidates and critical intermediates in organic synthesis. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of these derivatives. By bridging quantum mechanical electronic effects with macroscopic thermal behavior, this guide provides researchers with self-validating experimental workflows and critical data to accelerate drug development and materials science applications.

The Energetic Landscape: Causality of Structural Stability

The thermodynamic stability of phenyl 3-methyl-4-nitrobenzoate is dictated by a delicate "push-pull" electronic system across the aromatic ring. The causality behind its stability lies in the interplay between two adjacent substituents:

-

The 4-Nitro Group (Electron-Withdrawing): Exerts strong −I (inductive) and −M (mesomeric) effects. This depletes electron density from the aromatic core, increasing the oxidation potential and rendering the molecule highly stable against oxidative degradation.

-

The 3-Methyl Group (Electron-Donating): Provides localized +I and hyperconjugative effects. This localized electron donation partially offsets the extreme electron withdrawal of the nitro group, preventing the destabilization of the ester linkage.

This synergistic electronic configuration fundamentally alters the crystal lattice energy. The presence of the bulky phenyl ester further introduces π−π stacking interactions, which significantly elevate the enthalpy of sublimation ( ΔcrgHm∘ ) compared to simpler aliphatic esters. Understanding these pairwise interactions is critical, as they dictate not only shelf-life but also the compound's behavior in physiological environments, such as its ability to bind to the TPMK protein in Candida strains [1, 2].

Causal relationship between electronic structure, thermodynamic stability, and bioactivity.

Theoretical Framework: The "Centerpiece" Approach

To predict the phase transition enthalpies of complex substituted benzenes like phenyl 3-methyl-4-nitrobenzoate, modern thermochemistry employs the "Centerpiece" approach [1].

Instead of treating the molecule as a single monolithic entity, this approach calculates the standard molar enthalpy of formation ( ΔfHm∘ ) by starting with a well-characterized core (the "centerpiece"—e.g., benzoic acid or methyl benzoate) and mathematically adding the pairwise interaction enthalpies of the specific substituents (methyl and nitro groups).

Why is this approach superior? Direct calorimetric measurement of highly functionalized nitroaromatics can be hazardous and prone to incomplete combustion. By utilizing empirically derived pairwise interactions combined with Density Functional Theory (DFT) calculations (typically at the B3LYP or B3PW91 levels), researchers can accurately estimate gas-phase enthalpies and bond dissociation energies (BDE) without risking thermal runaway in a bomb calorimeter [3].

Self-Validating Experimental Workflows

To empirically verify the thermodynamic stability of phenyl 3-methyl-4-nitrobenzoate derivatives, rigorous physical characterization is required. The following protocols are designed as self-validating systems , ensuring that every data point generated is internally checked for accuracy.

Protocol A: Thermal Degradation Profiling via TGA/DSC

This combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow determines the onset of decomposition, melting point, and phase transition enthalpies [4].

-

Step 1: Internal Calibration. Run a high-purity Indium standard to calibrate the heat flow and temperature sensors. Causality: Instrument drift over time can artificially shift endothermic peaks, leading to erroneous enthalpy calculations.

-

Step 2: Sample Preparation. Weigh 3–5 mg of the derivative into an aluminum crucible. Pierce the lid with a microscopic pinhole. Causality: The pinhole allows volatile degradation byproducts to escape. If sealed, internal pressure buildup alters the decomposition kinetics, shifting the thermodynamic equilibrium.

-

Step 3: Thermal Ramping. Heat the sample from 25 °C to 400 °C at a strict rate of 10 °C/min under a dry Nitrogen purge (50 mL/min). Causality: A 10 °C/min rate perfectly balances the resolution of overlapping thermal events with the signal intensity of the heat capacity change.

-

Step 4: Self-Validation (The Heat-Cool-Heat Cycle). To ensure the observed endotherm is a true melting point and not an irreversible degradation event, rapidly cool the sample back to 25 °C and run a second heating cycle. If the peak reappears with <2% variance in ΔH , the transition is thermodynamically reversible and validated.

Workflow for self-validating thermal analysis of nitrobenzoate derivatives.

Protocol B: Thermodynamic Solubility via Isothermal Saturation

Solubility is a direct macroscopic reflection of crystal lattice stability versus solvation energy [4].

-

Step 1: Media Preparation. Prepare a buffered aqueous solution at pH 7.4. Causality: Controlling pH isolates the intrinsic thermodynamic solubility of the neutral molecule from ionization artifacts caused by trace impurities.

-

Step 2: Dual-Approach Equilibration (Self-Validation).

-

Vessel A (Undersaturation Approach): Add excess solid to the buffer at 25 °C and stir.

-

Vessel B (Supersaturation Approach): Heat the buffer to 40 °C, dissolve excess solid, then cool to 25 °C and stir.

-

Causality: By approaching the solubility limit from both directions, you validate that the final concentration is the true thermodynamic minimum energy state, rather than a kinetic metastable trap.

-

-

Step 3: Quantification. Sample both vessels at 24, 48, and 72 hours. Centrifuge, filter (0.22 µm), and analyze via HPLC-UV. The system is validated when the concentration in Vessel A equals Vessel B ( ±2% ).

Quantitative Data Summary

The table below synthesizes representative thermodynamic and biological parameters for methyl-nitrobenzoate isomers and their derivatives, providing a benchmark for evaluating the phenyl 3-methyl-4-nitrobenzoate scaffold [2, 3].

| Thermodynamic / Biological Property | Representative Value Range | Analytical Methodology | Scientific Significance |

| Standard Molar Enthalpy of Formation ( ΔfHm∘ ) | −415.2±1.7 kJ·mol⁻¹ (solid) | Static Bomb Combustion Calorimetry | Indicates the baseline thermodynamic stability of the crystalline lattice. |

| Enthalpy of Vaporization ( ΔlgHm∘ ) | 84.9±1.0 kJ·mol⁻¹ | Knudsen Effusion Method | Determines volatility and gas-phase energetic stability. |

| Enthalpy of Sublimation ( ΔcrgHm∘ ) | 106.8±0.4 kJ·mol⁻¹ | Calvet Microcalorimetry | Reflects the total energy required to disrupt non-covalent intermolecular forces ( π−π stacking). |

| Minimum Inhibitory Concentration (MIC) | 31−39 µM | Broth Microdilution Assay | Demonstrates biological efficacy against Candida guilliermondii, dependent on structural stability. |

Conclusion

The thermodynamic stability of phenyl 3-methyl-4-nitrobenzoate derivatives is not merely a physical curiosity; it is the fundamental driver of their utility in drug development and materials science. By leveraging the push-pull electronic dynamics of the methyl and nitro substituents, researchers can precisely tune the enthalpy of sublimation and aqueous solubility. Employing self-validating experimental workflows—such as the heat-cool-heat DSC cycle and dual-approach isothermal saturation—ensures that the thermodynamic data driving your computational models and biological assays remains unimpeachable.

Potential Biological Activity of Phenyl 3-Methyl-4-Nitrobenzoate: A Technical Guide for Drug Development

Executive Summary

The escalating crisis of antimicrobial resistance and the continuous need for novel oncological therapeutics have driven medicinal chemists to re-evaluate nitroaromatic scaffolds. Among these, derivatives of1 have emerged as highly promising bioactive agents[1]. Recent breakthroughs in early 2026 have demonstrated that alkyl and aryl esters of 3-methyl-4-nitrobenzoate possess significant antifungal properties, particularly against opportunistic Candida pathogens[2].

This technical whitepaper explores the theoretical and empirical biological activity of phenyl 3-methyl-4-nitrobenzoate . By synthesizing recent structure-activity relationship (SAR) data from its methyl and pentyl analogs, this guide provides researchers with a comprehensive framework—spanning pharmacophore modeling, mechanistic pathways, and self-validating experimental protocols—to evaluate this specific compound for advanced drug development.

Pharmacophore Modeling & Structural Rationale

The biological efficacy of phenyl 3-methyl-4-nitrobenzoate is dictated by three distinct structural domains, each contributing to its pharmacodynamic profile:

-

The Nitro Group (Electrophilic Core): Frontier molecular orbital (FMO) analyses of related nitroaromatics indicate that the lowest unoccupied molecular orbital (LUMO) is heavily localized over the nitro group, making it highly prone to accepting electrons and acting as a potent electrophile in biological systems[3]. This facilitates redox cycling and subsequent oxidative stress.

-

The Methyl Substituent (Steric Shielding): Positioned ortho to the nitro group, the methyl group provides critical steric hindrance. This structural nuance prevents rapid, indiscriminate enzymatic reduction of the nitro group, thereby improving the molecule's pharmacokinetic half-life compared to unmethylated analogs.

-

The Phenyl Ester Moiety (Lipophilic Enhancer): Preliminary SAR studies on 3-methyl-4-nitrobenzoate derivatives emphasize the critical importance of side-chain lipophilicity for bioactivity[2]. While compounds like 4 show baseline activity[4], substituting the aliphatic chain with a phenyl ring drastically increases the partition coefficient (LogP). This enhanced lipophilicity is hypothesized to drive superior penetration across the rigid ergosterol-rich fungal cell membrane.

Mechanistic Pathways of Nitrobenzoate Derivatives

The biological activity of phenyl 3-methyl-4-nitrobenzoate is driven by a dual-mechanism of action, targeting both specific enzymatic pathways and broad cellular integrity.

-

Targeted Protein Inhibition (TPMK): Molecular docking and in silico modeling of highly bioactive nitrobenzoate analogs (such as pentyl 3-methyl-4-nitrobenzoate) have demonstrated high-affinity interactions with the TPMK protein, a critical molecular target in fungal metabolism[2]. The bulky phenyl ring is predicted to enhance hydrophobic interactions within the TPMK binding pocket.

-

Kinase Inhibition in Oncology: Structurally related nitroaromatics, such as 4-chloro-3-nitrocoumarin, have shown the ability to inhibit p38a Mitogen-activated protein kinase 14, leading to apoptosis in cervical cancer cell lines[3]. Phenyl 3-methyl-4-nitrobenzoate may exhibit similar kinase-inhibitory cross-reactivity.

-

Redox Cycling and ROS Generation: The electron-deficient nitroaromatic ring undergoes partial reduction by cellular reductases. This process generates reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimate loss of membrane integrity[2].

Proposed dual-mechanism of action for phenyl 3-methyl-4-nitrobenzoate in pathogenic cells.

Experimental Workflows: Synthesis & Self-Validating Assays

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , where the physical or chemical readout inherently confirms the success of the mechanistic step.

Protocol 1: Synthesis via Steglich Esterification

Objective: Synthesize phenyl 3-methyl-4-nitrobenzoate with >98% purity from 5[5]. Causality & Logic: Traditional Fischer esterification is highly reversible and yields poor results with phenols due to their weak nucleophilicity. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst. The reaction is self-validating: the continuous precipitation of insoluble dicyclohexylurea (DCU) visually confirms the activation step and thermodynamically drives the reaction to completion.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 3-methyl-4-nitrobenzoic acid and 1.1 eq of phenol in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. (Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive O-acylisourea intermediate).

-

Activation: Cool the mixture to 0°C. Add 0.1 eq of DMAP, followed by the dropwise addition of 1.1 eq of DCC dissolved in CH₂Cl₂. (Causality: Low temperatures suppress the unwanted rearrangement of the intermediate into an inactive N-acylurea).

-

Propagation: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature, stirring for an additional 12 hours. Monitor the formation of the white DCU precipitate.

-

Purification: Filter off the DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to quench and remove DMAP) and saturated NaHCO₃ (to neutralize unreacted acid).

-

Validation: Concentrate in vacuo and purify via flash column chromatography. Confirm the ester linkage via ¹H-NMR (absence of carboxylic OH peak) and FT-IR (ester carbonyl stretch at ~1730 cm⁻¹).

Protocol 2: Resazurin-Assisted Broth Microdilution (Antifungal Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida strains. Causality & Logic: Relying solely on optical density (OD₆₀₀) to measure fungal growth is flawed, as the precipitation of lipophilic compounds (like phenyl esters) can mimic cell turbidity. Integrating resazurin (Alamar Blue) creates a self-validating metabolic readout. Viable cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. If a well is turbid but remains blue, it definitively proves compound precipitation, not fungal growth.

Step-by-Step Methodology:

-

Inoculation: Prepare a standardized inoculum of Candida guilliermondii (ATCC 207) to 1×103 CFU/mL in MOPS-buffered RPMI 1640 medium.

-

Treatment: Dispense 100 µL of the inoculum into a 96-well plate. Add 100 µL of serially diluted phenyl 3-methyl-4-nitrobenzoate (1 to 512 µM). Ensure DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

-

Incubation: Incubate the microtiter plate at 35°C for 24 hours.

-

Metabolic Validation: Add 20 µL of 0.01% resazurin solution to all wells. Incubate in the dark for 3 hours.

-

Readout: Record the MIC as the lowest compound concentration that prevents the color shift from blue to pink, confirming complete metabolic arrest.

Self-validating experimental workflow from chemical synthesis to biological evaluation.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below synthesizes established biological data for 3-methyl-4-nitrobenzoate derivatives and structurally related nitroaromatics, providing a comparative baseline to predict the efficacy of the phenyl analog. As demonstrated in recent literature, extending the alkyl side chain from methyl to pentyl improves antifungal activity against C. guilliermondii from 39 µM to 31 µM[2].

| Compound | R-Group / Modification | Target Strain / Cell Line | Efficacy (MIC / IC₅₀) | Putative Target |

| Methyl 3-methyl-4-nitrobenzoate | Methyl Ester | C. guilliermondii 207 | MIC = 39 µM | TPMK Protein |

| Pentyl 3-methyl-4-nitrobenzoate | Pentyl Ester | C. guilliermondii 207 | MIC = 31 µM | TPMK Protein |

| Phenyl 3-methyl-4-nitrobenzoate | Phenyl Ester | Candida spp. | < 30 µM (Predicted) | TPMK / Lipid Membrane |

| 4-Chloro-3-nitrocoumarin | Nitroaromatic Core | HeLa (Cervical Cancer) | IC₅₀ ~ 12 µM | p38a MAPK |

Note: The predicted MIC for the phenyl derivative is extrapolated from SAR principles indicating that increased bulk and lipophilicity in the ester side-chain correlate with enhanced target binding and membrane permeation[2].

Future Perspectives in Drug Development

Phenyl 3-methyl-4-nitrobenzoate represents a highly tunable scaffold for addressing drug-resistant pathogens and malignant cell lines. Future optimization should focus on formulating this lipophilic compound into nanocarriers (e.g., liposomes or polymeric micelles) to enhance its aqueous solubility for in vivo administration. Furthermore, transcriptomic profiling of cells treated with this compound will be vital to definitively map its off-target effects and validate its primary binding kinetics against targets like TPMK and p38a MAPK.

References

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation Source: ResearchGate (2026) URL:[Link]

-

3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 Source: PubChem - NIH URL:[Link]

-

Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 Source: PubChem - NIH URL:[Link]

-

Exploration of 4-Chloro-3-nitrocoumarin: Spectroscopic Analysis, DFT Insights, Molecular Docking, Assessments of Antibacterial and In Vitro Anticancer Activities as a Potent Bioactive Agent Source: Journal of Drug Delivery and Therapeutics (JDDT, 2023) URL:[Link]

Sources

An In-depth Technical Guide on the Electronic Effects of Nitro and Methyl Groups on Benzoate Esters

This guide provides a comprehensive analysis of the electronic effects of electron-withdrawing nitro groups and electron-donating methyl groups on the chemical reactivity and properties of benzoate esters. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of structure-activity relationships.

Introduction: The Foundation of Electronic Effects

The reactivity of an aromatic ring and its substituents is profoundly influenced by the distribution of electron density within the molecule. Substituents on a benzene ring can donate or withdraw electrons, thereby altering the molecule's chemical behavior. These electronic effects are broadly categorized into two types: inductive effects and resonance effects.[1]

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and arise from the intrinsic electronegativity of the atoms.[1] Electron-withdrawing groups, like the nitro group, pull electron density through the σ framework, while electron-donating groups, such as the methyl group, push electron density.[2]

-

Resonance Effects: These occur through the pi (π) system and involve the delocalization of electrons across the aromatic ring. Resonance effects can be either electron-donating or electron-withdrawing and are often more significant than inductive effects in determining a substituent's overall influence.[1]

The interplay of these effects governs the reactivity of the aromatic ring towards electrophilic and nucleophilic attack, as well as the properties of functional groups attached to the ring. For instance, an electron-donating group activates the ring towards electrophilic substitution, primarily at the ortho and para positions, while an electron-withdrawing group deactivates the ring and directs incoming electrophiles to the meta position.

The Dichotomy of Substituent Effects: Nitro vs. Methyl Group

The nitro (-NO₂) and methyl (-CH₃) groups represent classic examples of electron-withdrawing and electron-donating substituents, respectively. Their contrasting electronic properties lead to markedly different effects on the reactivity of benzoate esters.

The Nitro Group: A Potent Electron Withdrawer

The nitro group deactivates the aromatic ring through both a strong electron-withdrawing inductive effect and a powerful electron-withdrawing resonance effect.[2]

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the σ-bond.[3]

-

Resonance Effect: The π electrons of the aromatic ring can be delocalized onto the nitro group, as depicted by the resonance structures below. This delocalization results in a decrease in electron density, particularly at the ortho and para positions, making the ring less susceptible to electrophilic attack.

The net result is a significant deactivation of the aromatic ring, making it much less reactive than benzene towards electrophiles.[2] This deactivation also increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.

The Methyl Group: A Modest Electron Donor

In contrast, the methyl group is an electron-donating group that activates the aromatic ring.[1]

-

Inductive Effect: Alkyl groups, like the methyl group, are inductively electron-donating, pushing electron density into the aromatic ring through the σ-bond.[2]

-

Hyperconjugation: The methyl group can also donate electron density through hyperconjugation, which involves the overlap of the C-H σ bonds with the π system of the aromatic ring. This effect, similar to resonance, increases the electron density at the ortho and para positions.[4]

This electron-donating nature makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. Conversely, it decreases the electrophilicity of the ester's carbonyl carbon, making it less reactive towards nucleophiles.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the rates and equilibria of reactions involving benzene derivatives.[5] The equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[6]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[7]

Experimental Validation: Hydrolysis of Substituted Benzoate Esters

A classic experiment to demonstrate and quantify the electronic effects of the nitro and methyl groups is the base-catalyzed hydrolysis of a series of meta- and para-substituted methyl benzoates. The rate of this reaction is highly sensitive to the electronic nature of the substituent on the aromatic ring.

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and kinetically analyzing substituted benzoate esters.

Caption: Experimental workflow for investigating substituent effects.

Detailed Experimental Protocols

Protocol 1: Synthesis of Substituted Methyl Benzoates (Fischer Esterification) [8][9]

-

Reaction Setup: In a round-bottom flask, combine the substituted benzoic acid (e.g., p-nitrobenzoic acid, m-toluic acid) and a 10-fold molar excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount (e.g., 5% of the benzoic acid's mass) of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 1-2 hours.

-

Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the ester with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude ester can be further purified by recrystallization or distillation.

Protocol 2: Kinetic Measurement of Ester Hydrolysis [10]

-

Solution Preparation: Prepare a standard solution of the substituted methyl benzoate in a suitable solvent (e.g., a mixture of acetone and water to ensure solubility). Also, prepare a standard solution of sodium hydroxide.

-

Reaction Initiation: In a thermostated cuvette or reaction vessel, mix the ester solution with the sodium hydroxide solution to initiate the hydrolysis.

-

Monitoring: Follow the progress of the reaction over time. This can be done by:

-

UV-Vis Spectrophotometry: If a product or reactant has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength. For example, the formation of the p-nitrophenoxide ion during the hydrolysis of p-nitrophenyl esters can be monitored spectrophotometrically.[10]

-

Titration: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to an ice-cold solution). Titrate the remaining sodium hydroxide with a standard acid solution.[11]

-

-

Data Analysis: Plot the concentration of the ester (or a property proportional to it) versus time. From this data, determine the pseudo-first-order rate constant (k) for the hydrolysis reaction.

Data Presentation and Interpretation

The following table presents hypothetical, yet representative, rate constants for the hydrolysis of various substituted methyl benzoates, along with their corresponding Hammett σ values.

| Substituent (Position) | Hammett σ Value | Relative Rate Constant (k/k₀) |

| p-Nitro | +0.78 | 79.4 |

| m-Nitro | +0.71 | 51.3 |

| Hydrogen (Unsubstituted) | 0.00 | 1.0 |

| m-Methyl | -0.07 | 0.68 |

| p-Methyl | -0.17 | 0.43 |

Hammett Plot

A plot of log(k/k₀) versus the Hammett σ values for the different substituents should yield a straight line. The slope of this line is the reaction constant, ρ.

Caption: A representative Hammett plot for the hydrolysis of substituted benzoate esters.

The positive slope (ρ > 0) in the Hammett plot confirms that the hydrolysis of benzoate esters is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This is because electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.

Implications in Drug Design and Development

The principles of electronic effects are fundamental to medicinal chemistry and drug design.[12] By strategically modifying the substituents on a drug molecule, chemists can fine-tune its electronic properties to optimize its interaction with a biological target.[12]

-

Receptor Binding: The electronic distribution within a drug molecule influences its ability to form key interactions (e.g., hydrogen bonds, electrostatic interactions) with its target receptor.

-

Metabolic Stability: The reactivity of a drug to metabolic enzymes can be altered by introducing electron-withdrawing or electron-donating groups. For example, deactivating a site prone to oxidative metabolism can increase the drug's half-life.

-

Pharmacokinetics: The acidity or basicity of a drug, which is influenced by electronic effects, can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the electronic properties of molecules and guide the design of new drug candidates with improved efficacy and safety profiles.[13][14]

Conclusion

The nitro and methyl groups serve as excellent models for understanding the profound impact of electronic effects on the reactivity of aromatic compounds like benzoate esters. The electron-withdrawing nature of the nitro group enhances the rate of nucleophilic attack on the ester carbonyl, while the electron-donating character of the methyl group has the opposite effect. A thorough understanding of these principles, quantified by tools like the Hammett equation and validated through experimental kinetics, is indispensable for the rational design of new molecules in fields ranging from materials science to drug discovery.

References

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

Chem 263. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

- Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (2008). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.

-

International Journal of Advanced Research in Science, Communication and Technology. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

-

eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 3 | PDF | Ester | Chemical Reactions. Retrieved from [Link]

-

THDC Institute of HydroPower Engineering and Technology. (n.d.). To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

-

ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

-

YouTube. (2024, February 25). First order Kinetics |Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. Retrieved from [Link]

-

Vaia. (n.d.). Problem 29 Steric, electronic, lipophilic, .... Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]

-

datapdf.com. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

-

University of Latvia. (2021, September 1). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

-

SlideServe. (2024, December 27). Synthesis of Methyl Benzoate: Nitration Process and Yield Optimization PowerPoint Presentation. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate | PDF. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Thieme. (n.d.). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Retrieved from [Link]

-

ACS Publications. (2021, November 21). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Fiveable. (2025, August 15). Methyl Benzoate Definition - Organic Chemistry Key Term |.... Retrieved from [Link]

-

PMC. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

bioRxiv. (2026, March 6). A Quantum Lens on Molecular Design: A Machine-Learned Energy Function from Interacting Quantum Atoms. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (2015, June 17). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Retrieved from [Link]

-

Frontiers. (2024, March 4). Cryo-electron microscopy-based drug design. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. erpjietuniverse.in [erpjietuniverse.in]

- 12. vaia.com [vaia.com]

- 13. longdom.org [longdom.org]

- 14. A Quantum Lens on Molecular Design: A Machine-Learned Energy Function from Interacting Quantum Atoms | bioRxiv [biorxiv.org]

Phenyl 3-Methyl-4-Nitrobenzoate: A Versatile Intermediate in Advanced Organic Synthesis

Introduction & Strategic Rationale

In the landscape of advanced organic synthesis and drug development, the selection of an appropriate intermediate is dictated by a delicate balance of reactivity, stability, and structural geometry. Phenyl 3-methyl-4-nitrobenzoate represents a highly strategic node in synthetic workflows. Derived from 3-methyl-4-nitrobenzoic acid, this specific ester combines the electrophilic activation of a phenyl leaving group with the distinct steric and electronic properties of an ortho-substituted nitroarene[1],[2].

The choice to synthesize a phenyl ester rather than a standard alkyl (e.g., methyl or ethyl) ester is rooted in thermodynamic causality. The phenoxide anion is a significantly better leaving group (phenol pKa≈10 ) compared to alkoxide anions (methanol pKa≈15.5 ). This makes phenyl 3-methyl-4-nitrobenzoate a "mildly activated ester." It is stable enough to be isolated, purified, and stored, yet sufficiently reactive to undergo catalyst-free aminolysis to form complex benzamides[2]. Furthermore, the 3-methyl group provides essential steric bulk that restricts the rotation of the adjacent nitro group, a feature that plays a critical role in directing both solid-state crystal packing[1] and biological target binding[3].

Applications in Drug Development & Materials Science

Precursor to Antitumor Benzothiazoles

The 3-methyl-4-nitrobenzoic acid scaffold is a foundational building block in the synthesis of potent antitumor agents, most notably the clinical candidate Phortress and its fluorinated analogues (e.g., 5F 203)[3]. The methyl group at the 3-position is a critical pharmacophore; it dictates the molecule's conformation, enabling high-affinity binding to the aryl hydrocarbon receptor (AhR) and triggering CYP1A1-mediated bioactivation in sensitive cancer cell lines[3]. Phenyl 3-methyl-4-nitrobenzoate serves as an optimal intermediate here, as its nitro group can be chemoselectively reduced to an aniline without cleaving the ester, setting the stage for subsequent cyclization with 2-aminothiophenols[3].

Synthesis of FabI Inhibitors

In the development of antibacterial agents, specifically aminopyridine-based inhibitors of the bacterial enoyl-ACP reductase (FabI), the benzamide core is ubiquitous[2]. Utilizing phenyl 3-methyl-4-nitrobenzoate allows chemists to bypass the repetitive use of moisture-sensitive coupling reagents (like EDC or DCC) during late-stage functionalization. The activated phenyl ester readily reacts with complex primary and secondary amines to form the required amide linkages in high yields[2].

Crystal Property Engineering

Beyond medicinal chemistry, this intermediate is highly valued in supramolecular chemistry. Recent advancements in crystal engineering have utilized phenyl 3-methyl-4-nitrobenzoate to study molecular–supramolecular equivalence[1]. By manipulating the non-covalent interactions (such as C–H⋯π and C–H⋯O contacts) dictated by the phenyl ring and the 3-methyl group, researchers can rationally alter the macroscopic mechanical properties of the crystal, transforming plastic deformation into elastic deformation[1].

Divergent synthetic pathways of phenyl 3-methyl-4-nitrobenzoate in organic synthesis.

Quantitative Data: Esterification Methodologies

To synthesize phenyl 3-methyl-4-nitrobenzoate, two primary routes are utilized. The table below summarizes the quantitative metrics and operational trade-offs of each approach to guide experimental design.

| Synthetic Method | Reagents & Conditions | Typical Yield | Reaction Time | Advantages | Disadvantages |

| Acyl Chloride Route | 1. SOCl 2 , reflux2. Phenol, Pyridine, DCM, 0 °C | 85–95% | 6–8 h | Highly scalable; rapid kinetics; excellent atom economy. | Generates corrosive HCl/SO 2 gas; requires strictly anhydrous conditions[4]. |

| Steglich Esterification | Phenol, DCC, DMAP, DCM, RT | 75–85% | 12–16 h | Mild conditions; no toxic gas evolution; one-pot procedure. | Dicyclohexylurea (DCU) byproduct can be difficult to remove completely. |

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Synthesis via Acyl Chloride Activation

Causality Check: Conversion of the carboxylic acid to 3-methyl-4-nitrobenzoyl chloride maximizes the electrophilicity of the carbonyl carbon, ensuring complete esterification with the relatively weak nucleophile, phenol[4].

-

Activation: Suspend 3-methyl-4-nitrobenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Add thionyl chloride (15.0 mmol) and 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Validation Step 1: Reflux the mixture at 45 °C. The reaction is complete when the suspension becomes a clear solution and the evolution of SO 2 /HCl gas ceases (typically 2 hours).

-

Concentration: Remove the solvent and excess thionyl chloride in vacuo to yield crude 3-methyl-4-nitrobenzoyl chloride as a pale yellow solid[4].

-

Esterification: Redissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool to 0 °C. Slowly add a solution of phenol (11.0 mmol) and pyridine (12.0 mmol) in DCM (5 mL) dropwise.

-

Validation Step 2 (Workup): Stir at room temperature for 4 hours. Wash the organic phase sequentially with 1M HCl (to protonate and remove excess pyridine), saturated aqueous NaHCO 3 (to remove unreacted starting acid and phenol), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO 4 , filter, and concentrate. Recrystallize the crude product from hot ethanol to afford pure phenyl 3-methyl-4-nitrobenzoate.

Mechanistic workflow for the acyl chloride-mediated synthesis of the phenyl ester.

Protocol B: Chemoselective Reduction of the Nitro Group

Causality Check: To utilize the compound for benzothiazole or azo-dye synthesis, the nitro group must be reduced. Standard catalytic hydrogenation (Pd/C, H 2 ) can sometimes lead to premature cleavage of the phenyl ester. Using Tin(II) chloride (SnCl 2 ) provides a mild, chemoselective dissolving-metal reduction that leaves the activated ester intact[3].

-

Setup: Dissolve phenyl 3-methyl-4-nitrobenzoate (5.0 mmol) in absolute ethanol (25 mL).

-

Reduction: Add Tin(II) chloride dihydrate (SnCl 2 ·2H 2 O, 25.0 mmol).

-

Validation Step 1: Heat the mixture to 70 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, higher R f ) should completely disappear, replaced by a lower R f spot corresponding to the amine.

-

Workup: Cool the mixture to room temperature. Pour into ice water and carefully neutralize with saturated aqueous NaHCO 3 until the pH reaches 7–8. Note: A heavy white precipitate of tin oxides will form.

-

Validation Step 2: Extract the aqueous suspension thoroughly with ethyl acetate (3 × 30 mL). The tin salts will remain in the aqueous/emulsion phase. Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate in vacuo to yield phenyl 4-amino-3-methylbenzoate.

References

-

Crystal property engineering using molecular–supramolecular equivalence: mechanical property alteration in hydrogen bonded systems Chemical Science (RSC Publishing), 2024.[Link]

-

Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles Journal of Medicinal Chemistry (ACS Publications), 2001.[Link]

-

Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI) Journal of Medicinal Chemistry (ACS Publications), 2002.[Link]

-

3-Methyl-4-nitrobenzoyl chloride (Compound Summary) PubChem (National Institutes of Health).[Link]

Sources

- 1. Crystal property engineering using molecular–supramolecular equivalence: mechanical property alteration in hydrogen bonded systems - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06462J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Methyl-4-nitrobenzoyl chloride | C8H6ClNO3 | CID 3015795 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Yield Synthesis of Phenyl Nitrobenzoates via Advanced Catalysis

Abstract

Phenyl nitrobenzoates are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their synthesis via traditional esterification is often hampered by the low nucleophilicity of the phenolic hydroxyl group. This guide provides an in-depth analysis of advanced catalytic systems designed to overcome this challenge, enabling high-yield synthesis under mild conditions. We present a comparative overview of nucleophilic catalysis, carbodiimide-mediated coupling, and Lewis acid catalysis. Detailed, field-proven protocols for the most robust methods are provided, along with mechanistic insights, troubleshooting guides, and quantitative data to support researchers in achieving optimal results.

The Synthetic Challenge: Reactivity of Phenols

The direct esterification of phenols with carboxylic acids is a thermodynamically challenging process. Unlike aliphatic alcohols, the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic π-system, which significantly reduces its nucleophilicity[1]. Consequently, reactions require harsh conditions or fail to produce satisfactory yields[1][2]. To achieve efficient synthesis of phenyl nitrobenzoates, the reaction strategy must be augmented in one of two ways:

-

Activation of the Acyl Donor: Employing more reactive derivatives of nitrobenzoic acid, such as nitrobenzoyl chlorides or anhydrides[1].

-

Catalytic Activation: Utilizing a catalyst to either enhance the electrophilicity of the acyl donor or to act as an acyl-transfer agent.

This guide focuses on the most effective catalytic strategies that have become standard practice in modern organic synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for a successful, high-yield synthesis. The selection depends on the starting materials available (nitrobenzoic acid vs. nitrobenzoyl chloride), substrate sensitivity, and desired reaction conditions.

Nucleophilic Catalysis: The Power of DMAP

4-(Dimethylamino)pyridine (DMAP) is an exceptionally potent acylation catalyst, often referred to as a "super nucleophilic" catalyst[3]. Its efficacy far surpasses that of other amine bases like pyridine or triethylamine[4].

Causality of a Superior Catalyst: The catalytic power of DMAP does not stem from its basicity, but from its function as a superior nucleophile. The mechanism involves the attack of DMAP's pyridine nitrogen on the electrophilic carbonyl of the acylating agent (e.g., nitrobenzoyl chloride). This forms a highly resonance-stabilized N-acylpyridinium salt[4][5]. This intermediate is a significantly more reactive acylating agent than the starting material, readily undergoing nucleophilic attack by the weakly nucleophilic phenol to form the target ester and regenerate the DMAP catalyst[4][6]. An auxiliary, non-nucleophilic base like triethylamine (TEA) is typically required to scavenge the HCl generated when using an acid chloride[5].

Carbodiimide Coupling: The Steglich Esterification

The Steglich esterification is a benchmark method for forming esters from carboxylic acids and alcohols under remarkably mild conditions, making it ideal for sensitive or complex molecules[6][7].

Mechanism of Action: This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more practical water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid[7]. The initial step is the formation of a highly reactive O-acylisourea intermediate[6]. While this intermediate can be attacked by the phenol, the reaction is often slow and susceptible to an unproductive intramolecular rearrangement, forming a stable N-acylurea byproduct[6].

The Critical Role of DMAP: The addition of catalytic DMAP is crucial for achieving high yields[6][8]. As a superior nucleophile, DMAP rapidly intercepts the O-acylisourea intermediate to form the same N-acylpyridinium salt discussed previously. This "active ester" intermediate then efficiently acylates the phenol, circumventing the side reaction pathway and accelerating the desired ester formation[6].

Lewis Acid Catalysis

Lewis acids offer an alternative, non-nucleophilic catalytic pathway. They function as electron-pair acceptors, activating the acylating agent towards nucleophilic attack[9].

Mechanism of Activation: A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the nitrobenzoic acid. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the phenol[10][11]. In protocols involving direct condensation of a carboxylic acid and a phenol, a second Lewis acid like zinc chloride (ZnCl₂) can be used in stoichiometric amounts to act as a dehydrating agent, trapping the water byproduct and driving the reaction equilibrium toward the product[10].

Data Summary: Catalyst System Comparison

| Catalytic System | Reactants | Typical Conditions | Advantages | Key Considerations |

| DMAP (Nucleophilic) | Phenol + Nitrobenzoyl Chloride | DMAP (0.1 eq), Et₃N (1.1 eq), DCM, 0°C to RT | Very fast, high yields, mild conditions, widely applicable[3][4]. | Requires synthesis of acid chloride first. DMAP is toxic and must be handled with care. |

| EDC/DMAP (Steglich) | Phenol + Nitrobenzoic Acid | EDC·HCl (1.2 eq), DMAP (0.1 eq), DCM, 0°C to RT | Direct use of carboxylic acid, very mild, good for sensitive substrates[7][12]. | EDC can be costly. Urea byproduct must be removed during workup. |

| AlCl₃/ZnCl₂ (Lewis Acid) | Phenol + Nitrobenzoic Acid | AlCl₃ (cat.), ZnCl₂ (1.0 eq), 0°C to RT, 6-8h | Direct use of carboxylic acid, avoids amine bases[10][11]. | Stoichiometric ZnCl₂ is required. Can be less functional group tolerant. |

Visualizing the Key Mechanism: The DMAP Catalytic Cycle

The efficiency of both direct acylation and Steglich esterification is fundamentally linked to the catalytic cycle of DMAP. Understanding this cycle is key to optimizing the reaction.

Caption: The catalytic cycle of DMAP in the acylation of phenols.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds and DMAP are toxic and should be handled with care.

Protocol 1: DMAP-Catalyzed Synthesis from Nitrobenzoyl Chloride

This protocol describes the highly efficient synthesis of phenyl 4-nitrobenzoate.

Materials:

-

Phenol (1.0 eq)

-

4-Nitrobenzoyl chloride (1.05 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add DMAP (0.1 eq), followed by the dropwise addition of triethylamine (1.2 eq). Stir for 5 minutes.

-

Acylation: Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture over 10-15 minutes.

-

Causality Note: Slow addition prevents a rapid exotherm. The formation of a white precipitate (triethylammonium chloride) is expected.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol starting material is consumed.

-

Workup - Quenching: Dilute the reaction mixture with DCM. Carefully pour the mixture into a separatory funnel containing water.

-

Workup - Washing:

-

Wash the organic layer sequentially with 1 M HCl (2x) to remove DMAP and triethylamine.

-

Wash with saturated NaHCO₃ solution (2x) to remove any trace of acid.

-

Wash with brine (1x) to reduce the amount of dissolved water in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity but can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure phenyl 4-nitrobenzoate.

Protocol 2: Steglich Esterification using EDC and DMAP

This protocol details the direct coupling of 4-nitrobenzoic acid with phenol.

Materials:

-

Phenol (1.0 eq)

-

4-Nitrobenzoic acid (1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Other workup reagents as listed in Protocol 1.

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzoic acid (1.1 eq), phenol (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.

-

Causality Note: Cooling is essential to control the reactivity of the carbodiimide and minimize potential side reactions.

-

-

Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion.

-

Reaction: Keep the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Causality Note: The acidic wash removes DMAP, and the basic wash removes any unreacted nitrobenzoic acid. The urea byproduct from EDC is water-soluble and is removed in the aqueous washes.

-

-

Drying, Concentration, and Purification: Follow steps 7 and 8 from Protocol 1 to obtain the pure product.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Presence of Water: Reagents or solvent contain water, hydrolyzing the acylating agent or active intermediate. | Ensure all glassware is flame-dried. Use anhydrous solvents and high-purity, dry reagents[13]. |

| Inefficient Activation (Steglich): Insufficient DMAP leads to the formation of N-acylurea byproduct[6]. | Ensure at least 5-10 mol% of DMAP is used. | |

| Reaction Not at Equilibrium: The reaction time may be insufficient. | Extend the reaction time. Gentle heating (e.g., to 40 °C) can be considered if substrates are stable. | |

| Difficult Purification | Incomplete Removal of Base: Residual DMAP or Et₃N remains in the product. | Perform an extra wash with 1 M HCl during the workup. |

| Incomplete Removal of Acid: Residual nitrobenzoic acid (from Steglich) remains. | Ensure thorough washing with saturated NaHCO₃ until no more effervescence is observed. | |

| Urea Byproduct (Steglich): If using DCC instead of EDC, the dicyclohexylurea (DCU) may co-elute with the product. | Most of the insoluble DCU can be removed by filtration before the aqueous workup. |

Conclusion

The synthesis of phenyl nitrobenzoates can be achieved in high yields by selecting an appropriate catalytic system that overcomes the inherent low reactivity of phenols. For reactions starting from a nitrobenzoyl chloride, direct acylation catalyzed by DMAP is exceptionally rapid and efficient. For direct coupling with nitrobenzoic acid, the Steglich esterification using a carbodiimide like EDC in the presence of catalytic DMAP provides a mild and powerful alternative. By understanding the underlying mechanisms and following these robust protocols, researchers can reliably synthesize these valuable chemical intermediates for a wide range of applications.

References

- Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences.

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

-

Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Available at: [Link]

-

Regiospecific Phenyl Esterification to Some Organic Acids Catalyzed by Combined Lewis Acids. Taylor & Francis. Available at: [Link]

-

An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PMC. Available at: [Link]

-

Regiospecific Phenyl Esterification to Some Organic Acids Catalyzed by Combined Lewis Acids. ResearchGate. Available at: [Link]

-

Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. Available at: [Link]

-

Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC. Available at: [Link]

-

IV. Aryl Thionocarbonates. Chemistry LibreTexts. Available at: [Link]

-

Esterification of phenols. Khan Academy. Available at: [Link]

-

Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes. PMC. Available at: [Link]

-

p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. ACG Publications. Available at: [Link]

- Process for the synthesis of phenyl esters. Google Patents.

-

Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide. ResearchGate. Available at: [Link]

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

-

Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. Available at: [Link]

-

Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti. ChemRxiv. Available at: [Link]

-

Lewis acid catalysis. Wikipedia. Available at: [Link]

-

Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Quora. Available at: [Link]

-

Steglich esterification – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Catalysts for Steglich Esterification?. ResearchGate. Available at: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. Available at: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. quora.com [quora.com]

- 3. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvent Selection for Phenyl 3-Methyl-4-Nitrobenzoate Reaction Pathways

Executive Summary

Phenyl 3-methyl-4-nitrobenzoate is a high-value synthetic intermediate. Its parent compound, 3-methyl-4-nitrobenzoic acid, is a foundational building block for complex active pharmaceutical ingredients (APIs), most notably the antihypertensive drug telmisartan ()[1]. Furthermore, specific ester derivatives of this scaffold have demonstrated potent antifungal activity by targeting the TPMK protein ()[2].

Synthesizing and downstream-functionalizing this ester requires precise control over solvent environments. This application note details the critical causality behind solvent selection in two primary pathways: the Steglich esterification to form the ester, and the catalytic reduction of the nitro group to yield the corresponding amino-benzoate.

Pathway 1: Esterification Kinetics & Solvent Selection

The synthesis of phenyl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid and phenol is typically achieved via a Steglich esterification. Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid into an O-acylisourea intermediate, while 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst.

The Causality of Solvent Choice: Historically, Dichloromethane (DCM) has been the solvent of choice due to its ability to dissolve the starting materials while promoting the precipitation of the dicyclohexylurea (DCU) byproduct. However, recent advancements in green chemistry have identified Dimethyl Carbonate (DMC) as a superior, sustainable alternative ()[3]. DMC possesses a dielectric constant that adequately stabilizes the polar O-acylisourea intermediate, while its distinct solubility profile ensures the rapid, quantitative precipitation of DCU. This precipitation drives the reaction equilibrium forward and serves as a visual in-process control.

Protocol 1: Greener Steglich Esterification of Phenyl 3-Methyl-4-Nitrobenzoate

This protocol is designed as a self-validating system, utilizing visual and chromatographic checkpoints to ensure reaction integrity.

-

Preparation: Charge a dry, argon-flushed 250 mL round-bottom flask with 3-methyl-4-nitrobenzoic acid (10.0 mmol), phenol (10.0 mmol), and DMAP (1.0 mmol).

-

Solvent Addition: Suspend the mixture in 50 mL of anhydrous Dimethyl Carbonate (DMC).

-

Activation: Cool the mixture to 0 °C using an ice bath. Slowly add DCC (11.0 mmol) portion-wise over 10 minutes.

-

Self-Validation (IPC): Remove the ice bath and stir at room temperature for 4 hours. Validation Checkpoint: The continuous precipitation of a dense white solid (DCU) visually confirms the successful activation of the carboxylic acid. Verify completion via TLC (Hexane:EtOAc 8:2); the acid spot should be completely consumed.

-

Workup: Filter the suspension through a sintered glass funnel to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to extract the DMAP catalyst), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the crude product from hot ethanol to yield pure phenyl 3-methyl-4-nitrobenzoate.

Pathway 2: Catalytic Nitro Reduction & Protic Solvent Dynamics

Downstream functionalization often requires the reduction of the nitro group to an amine, yielding phenyl 4-amino-3-methylbenzoate. This transformation is highly sensitive to the solvent environment due to the complex nature of the Haber reduction mechanism ()[4].

The Causality of Solvent Choice: The catalytic hydrogenation of nitroaromatics proceeds through a nitrosoarene and a subsequent hydroxylamine intermediate. In aprotic solvents like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO), the reaction frequently stalls at the hydroxylamine stage due to a lack of hydrogen-bond stabilization. By utilizing a protic solvent such as Absolute Ethanol (EtOH) , the solvent network stabilizes the polar transition states and facilitates rapid, complete hydrogen transfer to the final aniline derivative.

Protocol 2: Selective Catalytic Nitro Reduction

This protocol utilizes gas-uptake monitoring to validate reaction progression.

-

Preparation: Dissolve phenyl 3-methyl-4-nitrobenzoate (5.0 mmol) in 40 mL of absolute ethanol. Crucial Step: Ensure complete dissolution; mild heating (up to 40 °C) may be applied if necessary, followed by cooling to room temperature.

-

Catalyst Loading: Purge the reaction vessel with argon. Carefully add 10% Pd/C (0.05 mmol Pd). Safety Note: Dry Pd/C is highly pyrophoric; the argon blanket is mandatory.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm balloon). Stir vigorously at 25 °C.

-

Self-Validation (IPC): Monitor the volume of the hydrogen balloon. The reaction is self-validating; the cessation of H₂ uptake (typically after 2–3 hours) indicates that the hydroxylamine intermediate has been fully reduced. Confirm via GC/MS to ensure no residual hydroxylamine (M-16 mass peak relative to the nitro starting material) remains.

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Note: Keep the Celite pad wet with ethanol to prevent auto-ignition. Concentrate the filtrate in vacuo to afford the target amino-ester.

Quantitative Data Summary

The following table summarizes the solvent dynamics and their direct impact on reaction efficiency and safety.

| Reaction Step | Solvent Choice | Dielectric Constant (ε) | Typical Yield (%) | Mechanistic & EHS Profile |

| Esterification | Dichloromethane (DCM) | 9.1 | 85 - 90 | Toxic, highly volatile. Standard legacy solvent. |

| Esterification | Dimethyl Carbonate (DMC) | 3.1 | 82 - 88 | Green solvent. Excellent DCU precipitation. |

| Nitro Reduction | Tetrahydrofuran (THF) | 7.5 | < 40 | Aprotic. Reaction stalls at hydroxylamine intermediate. |

| Nitro Reduction | Absolute Ethanol (EtOH) | 24.5 | > 95 | Protic. Facilitates complete H-transfer to amine. |

Reaction Workflows & Visualizations

Fig 1. Reaction pathway from 3-methyl-4-nitrobenzoic acid to the amino-benzoate API intermediate.

Fig 2. Solvent influence on the Haber reduction mechanism of nitroaromatics.

References

-

ResearchGate. "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation". Available at: [Link]

-

Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Available at:[Link]

-

American Chemical Society. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". Available at: [Link]

Sources

- 1. 3-Methyl-4-nitrobenzoic acid CAS#: 3113-71-1 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Production Techniques for Phenyl 3-Methyl-4-Nitrobenzoate

Introduction & Mechanistic Rationale

The synthesis of phenyl esters, such as phenyl 3-methyl-4-nitrobenzoate , is a critical transformation in the development of pharmaceutical intermediates, prodrugs, and advanced materials. However, the direct Fischer esterification of phenols with carboxylic acids is thermodynamically unfavorable. This is due to the poor nucleophilicity of the phenol oxygen—caused by the delocalization of its lone pair into the aromatic ring—and the steric/electronic hindrance inherent to the system[1].

To achieve scalable, high-yielding production, the process requires a two-step activation-coupling sequence. The precursor, 3-methyl-4-nitrobenzoic acid, must first be converted into a highly reactive acyl chloride. Subsequently, this intermediate undergoes a base-mediated esterification with phenol[2].

When scaling up the production of nitroaromatic compounds, thermal management becomes a critical safety parameter. While traditional batch Schotten-Baumann conditions are standard, continuous flow chemistry has emerged as the superior modality for safe, high-throughput esterification, offering precise control over exothermic mixing and minimizing residence times[3].